molecular formula C12H13N3OS B3058184 (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine CAS No. 88324-03-2

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine

Cat. No. B3058184
CAS RN: 88324-03-2
M. Wt: 247.32
InChI Key: NVTCHSAMXPXVNU-DHDCSXOGSA-N
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Description

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HET0016 has been found to inhibit the activity of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.

Mechanism of Action

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine works by inhibiting the activity of 20-HETE synthase, which is involved in the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of blood pressure and vascular tone. By inhibiting the synthesis of 20-HETE, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine can reduce vasoconstriction and inflammation, leading to protective effects in various cardiovascular diseases.
Biochemical and Physiological Effects:
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has been shown to have a number of biochemical and physiological effects, particularly in the cardiovascular system. Research has shown that (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine can reduce blood pressure, improve endothelial function, and reduce inflammation in various animal models of cardiovascular disease. Additionally, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has been shown to have protective effects in models of stroke and myocardial infarction.

Advantages and Limitations for Lab Experiments

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has several advantages for lab experiments, including its specificity for 20-HETE synthase and its ability to inhibit the activity of this enzyme in vivo. However, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine also has some limitations, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for research on (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine, including the development of more potent and specific inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other diseases, and the development of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine as a potential therapeutic agent for cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the protective effects of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine in various animal models of disease.

Scientific Research Applications

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular disease. Research has shown that (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine can inhibit the activity of 20-HETE synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. Inhibition of 20-HETE synthesis has been shown to have protective effects in various cardiovascular diseases, including hypertension, stroke, and myocardial infarction.

properties

IUPAC Name

(NZ)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCHSAMXPXVNU-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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